molecular formula C13H18N2O4 B12685884 Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- CAS No. 153590-17-1

Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)-

Cat. No.: B12685884
CAS No.: 153590-17-1
M. Wt: 266.29 g/mol
InChI Key: ZIIAQFOBHVUGBR-UHFFFAOYSA-N
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Description

Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)-: is a chemical compound with a unique structure that includes a nitro group and a pentyloxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- typically involves the nitration of a pentyloxy-substituted phenyl acetamide. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl acetamides.

Scientific Research Applications

Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The pentyloxy group may influence the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-nitrophenyl)-
  • Acetamide, N-(4-methoxy-2-nitrophenyl)-
  • N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide

Uniqueness

Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- is unique due to the presence of both a nitro group and a pentyloxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

153590-17-1

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

N-(2-nitro-4-pentoxyphenyl)acetamide

InChI

InChI=1S/C13H18N2O4/c1-3-4-5-8-19-11-6-7-12(14-10(2)16)13(9-11)15(17)18/h6-7,9H,3-5,8H2,1-2H3,(H,14,16)

InChI Key

ZIIAQFOBHVUGBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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